molecular formula C13H13BrN2 B1525307 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine CAS No. 1219957-78-4

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

Cat. No. B1525307
M. Wt: 277.16 g/mol
InChI Key: VKYFARGCCOEAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (5-BMP) is a small molecule agonist of the G protein-coupled receptor GPR120 and is a promising therapeutic agent for the treatment of metabolic diseases such as diabetes and obesity. 5-BMP has been studied for its ability to modulate glucose and lipid metabolism, as well as its potential to reduce inflammation and improve insulin sensitivity.

Scientific Research Applications

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been studied for its potential to modulate glucose and lipid metabolism, reduce inflammation, and improve insulin sensitivity. In particular, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to activate the GPR120 receptor, leading to increased glucose uptake and decreased lipid accumulation in cells. In addition, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been shown to reduce inflammation in cells, and to improve insulin sensitivity in laboratory animals.

Mechanism Of Action

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine activates the GPR120 receptor, leading to increased glucose uptake and decreased lipid accumulation in cells. Activation of GPR120 by 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine leads to the activation of the PI3K/Akt signaling pathway, which is involved in glucose metabolism and lipid metabolism. In addition, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to reduce inflammation in cells by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to activate the GPR120 receptor, leading to increased glucose uptake and decreased lipid accumulation in cells. In addition, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been shown to reduce inflammation in cells, and to improve insulin sensitivity in laboratory animals. Furthermore, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to reduce the production of pro-inflammatory cytokines, which are associated with metabolic diseases such as diabetes and obesity.

Advantages And Limitations For Lab Experiments

The use of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in laboratory experiments has several advantages. 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a small molecule that can be easily synthesized, and it is relatively inexpensive. Furthermore, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a potent agonist of the GPR120 receptor, making it a useful tool for studying the effects of GPR120 activation on glucose and lipid metabolism. However, the use of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in laboratory experiments is limited by its short half-life, as well as its potential to cause side effects in laboratory animals.

Future Directions

The potential of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine as a therapeutic agent for the treatment of metabolic diseases such as diabetes and obesity is promising. Future research should focus on optimizing the synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine, as well as developing strategies to increase its half-life and reduce its potential side effects. In addition, further research should be conducted to investigate the effects of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine on other metabolic pathways, and to explore the potential of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine as a therapeutic agent for other diseases. Finally, further studies should be conducted to better understand the mechanisms by which 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine modulates glucose and lipid metabolism, and to determine the optimal dose and administration method for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in laboratory animals and humans.

properties

IUPAC Name

5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-9-4-3-5-12(6-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYFARGCCOEAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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